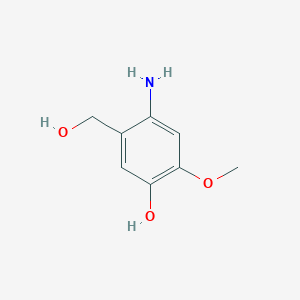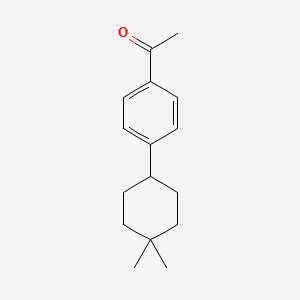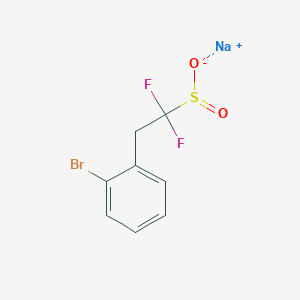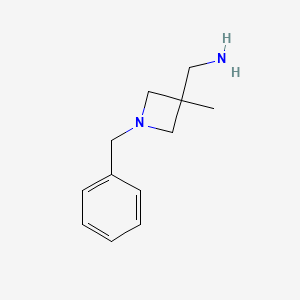![molecular formula C16H22O6 B12837308 (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’R,3a’R,4a’R,8a’R,9’S,9a’R)-1’-Methyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,3a’R,4a’R,8a’R,9’S,9a’R)-1’-Methyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxylic acid involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the function of biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1’R,3a’R,4a’R,8a’R,9’S,9a’R)-1’-Methyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1’R,3a’R,8a’S,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyl-3’,3a’,5’,7’,8’,8a’,9’,9a’-octahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide
- (1’R,3a’R,4a’R,8a’R,9’R,9a’S)-1’,8a’-dimethyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carbaldehyde
Uniqueness
The uniqueness of (1’R,3a’R,4a’R,8a’R,9’S,9a’R)-1’-Methyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxylic acid lies in its specific stereochemistry and spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H22O6 |
|---|---|
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
(1'R,3'aR,4'aR,8'aR,9'S,9'aR)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carboxylic acid |
InChI |
InChI=1S/C16H22O6/c1-8-12-11(15(19)22-8)6-9-7-16(20-4-5-21-16)3-2-10(9)13(12)14(17)18/h8-13H,2-7H2,1H3,(H,17,18)/t8-,9-,10-,11-,12-,13+/m1/s1 |
Clave InChI |
ARRAXCRPHLPBNL-GRRRKWKPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC4(CC[C@H]3[C@@H]2C(=O)O)OCCO4)C(=O)O1 |
SMILES canónico |
CC1C2C(CC3CC4(CCC3C2C(=O)O)OCCO4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)




![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)



